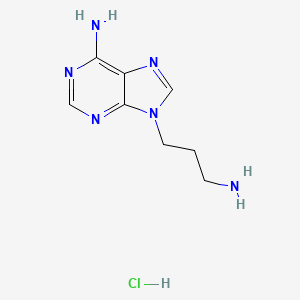

9-(3-aminopropyl)-9H-purin-6-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-Aminopropyl)methacrylamide hydrochloride” is a compound that contains a primary amine . It is often used as a functional monomer in the synthesis of various polymers .

Synthesis Analysis

The compound can be used in the synthesis of microgels. A surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride was carried out to prepare microgels functionalized with primary amines .Molecular Structure Analysis

The molecular formula of “N-(3-Aminopropyl)methacrylamide hydrochloride” is C7H14N2O.HCl, and its molecular weight is 178.66 g/mol .Chemical Reactions Analysis

The compound can participate in various reactions. For instance, it can react with carbonyl compounds to synthesize adsorbents .Physical and Chemical Properties Analysis

The compound is a solid at 20°C and should be stored at 0-10°C. It is air sensitive, hygroscopic, and heat sensitive . It has been used in the preparation of microgels, with their size and yield being influenced by factors such as NaCl concentration and initiator type .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- 9-Aryl-9H-purin-6-amines were synthesized using a mixture of phosphorus pentoxide, triethylamine hydrochloride, and arylamines, demonstrating a method for obtaining these compounds with potential applications in organic synthesis (El-bayouki, Nielsen, & Pedersen, 1985).

- Another study synthesized a series of N6,N6-disubstituted 9H-purin-6-amines from secondary amine or its hydrochloride, again highlighting its utility in organic synthesis (El-bayouki, Nielsen, & Pedersen, 1985).

Biological Activity

- Some 9H-purin-6-amines exhibited antimicrobial properties. For instance, 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine showed antibacterial activity in a study, suggesting its potential in developing new antimicrobial agents (Govori, 2017).

Novel Compound Synthesis

- Research on the synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine revealed methods to create novel compounds that could have implications in medicinal chemistry (Alexander, Holý, Buděšínský, & Masojídková, 2000).

Tautomerism and Alkylation Studies

- Studies on the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines highlighted the diverse chemical behaviors of these compounds, which is valuable for understanding their chemical properties and potential applications (Roggen et al., 2008), (Roggen et al., 2011).

Synthesis of Glycoside Analogs

- The synthesis of glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine contributed to the exploration of new anticancer agents, though no significant activity was observed in the specific study (Temple, Kussner, & Montgomery, 1975).

Chemo-, Regio- and Stereospecific Addition

- The chemo-, regio-, and stereospecific addition of adenine to α,β-acetylenic γ-hydroxy nitriles resulted in the creation of novel acyclic adenosine analogues, illustrating the compound's role in facilitating specific chemical reactions (Trofimov et al., 2010).

Wirkmechanismus

Target of Action

Similar compounds such as spermine, a spermidine-derived biogenic polyamine, are known to interact with nucleic acids, particularly in viruses, and are thought to stabilize the helical structure .

Mode of Action

It can be inferred from related compounds that it may function as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to dna .

Biochemical Pathways

Similar compounds like spermine are implicated in the regulation of gene expression, the stabilization of chromatin, and the prevention of endonuclease-mediated dna fragmentation .

Result of Action

Based on the properties of similar compounds, it may protect dna from free radical attack, regulate gene expression, stabilize chromatin, and prevent endonuclease-mediated dna fragmentation .

Action Environment

It is known that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride can be achieved by the reaction of 6-chloropurine with 3-aminopropylamine in the presence of a suitable base. The resulting intermediate can then be treated with hydrochloric acid to obtain the final product.", "Starting Materials": [ "6-chloropurine", "3-aminopropylamine", "Suitable base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-chloropurine is reacted with 3-aminopropylamine in the presence of a suitable base to form an intermediate.", "Step 2: The intermediate is treated with hydrochloric acid to obtain the final product, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride." ] } | |

CAS-Nummer |

23124-11-0 |

Molekularformel |

C8H14Cl2N6 |

Molekulargewicht |

265.14 g/mol |

IUPAC-Name |

9-(3-aminopropyl)purin-6-amine;dihydrochloride |

InChI |

InChI=1S/C8H12N6.2ClH/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14;;/h4-5H,1-3,9H2,(H2,10,11,12);2*1H |

InChI-Schlüssel |

JBHTVQSBCOWVDK-UHFFFAOYSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl.Cl |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)

![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)

![2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1441640.png)

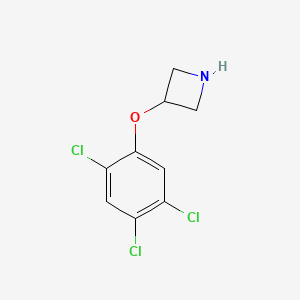

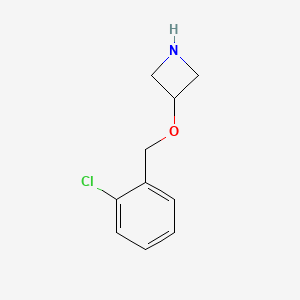

![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)